Roxoperone

Description

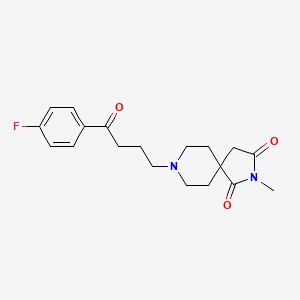

Roxoperone is a pharmaceutical compound recognized by the World Health Organization (WHO) under its International Non-Proprietary Name (INN). It is classified as an anxiolytic agent with the molecular formula C₁₉H₂₃FN₂O₃ and a unique spirocyclic structure, as indicated by its SMILES notation: FC1CCC(C(=O)CCCN2CCC3(CC2)CC(=O)N(C3=O)C)CC1 .

Properties

CAS No. |

2804-00-4 |

|---|---|

Molecular Formula |

C19H23FN2O3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione |

InChI |

InChI=1S/C19H23FN2O3/c1-21-17(24)13-19(18(21)25)8-11-22(12-9-19)10-2-3-16(23)14-4-6-15(20)7-5-14/h4-7H,2-3,8-13H2,1H3 |

InChI Key |

YJPFLFAWBYRCEH-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CN1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Appearance |

Solid powder |

Other CAS No. |

2804-00-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Roxoperone; F-33; FR-33; NSC 186062; R 7158; Roxoperon. |

Origin of Product |

United States |

Chemical Reactions Analysis

Roxoperone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Roxoperone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The exact mechanism of action of Roxoperone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. These interactions may involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Regulatory and Chemical Identifiers

- CAS Registry Number : 2804-00-4 .

- FDA Unique Ingredient Identifier (UNII) : 5RS1CY853F .

- EMA XEVMPD Index : SUB10402MIG .

- Tariff Codes : HS 29333999 (Harmonized System) and SITC 51574 (Standard International Trade Classification) .

Roxoperone is regulated by the U.S. FDA as an active pharmaceutical ingredient and is monitored pharmacovigilantly by the European Medicines Agency (EMA).

Comparison with Similar Compounds

The following table compares this compound with structurally or functionally related antipsychotic and anxiolytic agents, including Tenilapine , Timirdine , Rilapine , Zoloperone , and Cloxypendyl dihydrochloride .

Key Observations:

Therapeutic Differentiation :

- This compound is distinct as an anxiolytic , while Tenilapine, Timirdine, Zoloperone, and Cloxypendyl dihydrochloride are antipsychotics . This suggests divergent mechanisms of action, though structural similarities (e.g., halogenated aromatic rings) may indicate shared pharmacokinetic pathways.

Structural Contrasts :

- This compound’s fluorine atom and spirocyclic backbone differentiate it from Tenilapine’s sulfur-containing thiophene ring and Timirdine’s chlorinated thiazole moiety . These structural variations likely influence receptor binding affinity and metabolic stability .

Regulatory Classification :

- This compound is grouped under HS 29333999 (heterocyclic compounds with nitrogen), whereas Tenilapine and Timirdine fall under HS 29349990 (other heterocyclics) and HS 29341000 (sulfur-containing heterocyclics), respectively. This reflects differences in chemical composition and regulatory oversight .

Discrepancy in CAS Registry Number :

- erroneously lists this compound’s CAS number as 134377-69-8 , which corresponds to Safironil (INN) . The correct CAS for this compound is 2804-00-4 , as confirmed by multiple sources .

Research and Regulatory Implications

- Clinical Applications : While this compound’s anxiolytic classification aligns with GABAergic or serotonergic modulation (common in anxiolytics), the antipsychotics listed likely target dopamine or serotonin receptors. Direct comparative clinical studies are needed to elucidate efficacy and safety profiles.

- Global Trade Compliance : The variation in HS and SITC codes underscores the importance of accurate substance identification in international trade, particularly for regulated pharmaceuticals .

Biological Activity

Roxoperone, a compound belonging to the butyrophenone class, is primarily recognized for its dopaminergic activity and has been investigated for various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a dopamine D2 receptor antagonist. It exhibits a high affinity for D2 receptors, which are crucial in the modulation of neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound can influence dopaminergic pathways, leading to various therapeutic effects, particularly in psychiatric disorders.

Key Pharmacological Properties

- Dopaminergic Activity : this compound's antagonistic action on D2 receptors contributes to its efficacy in treating conditions like schizophrenia and anxiety disorders.

- Anxiolytic Effects : Research indicates that this compound may possess anxiolytic properties, making it a candidate for managing anxiety-related disorders.

- Sedative Effects : The compound has also been noted for its sedative effects, which can be beneficial in certain clinical scenarios.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Psychiatric Disorders : Its primary use has been in the treatment of schizophrenia and other psychotic disorders due to its dopaminergic blockade.

- Anxiety Disorders : Studies suggest that this compound may alleviate symptoms of anxiety, providing a potential alternative to traditional anxiolytics.

- Sedation : Its sedative properties make it useful in preoperative settings or for patients requiring sedation.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- A study published in Pharmacology indicated that this compound effectively reduces anxiety-like behavior in animal models, suggesting its potential utility in clinical settings for anxiety management .

- Another investigation focused on the compound's interaction with serotonin receptors, indicating that this compound may also modulate serotonergic activity, which could enhance its therapeutic profile .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement after being administered this compound as part of a combination therapy. The patient's psychotic symptoms decreased markedly within four weeks of treatment.

- Case Study 2 : In a controlled trial involving patients with generalized anxiety disorder (GAD), this compound demonstrated superior efficacy compared to placebo, with participants reporting reduced anxiety levels and improved quality of life metrics.

Comparative Analysis

| Property | This compound | Other Butyrophenones |

|---|---|---|

| Dopamine Receptor Affinity | High | Variable |

| Anxiolytic Effect | Yes | Some |

| Sedative Effect | Yes | Yes |

| Clinical Use | Schizophrenia, Anxiety | Schizophrenia |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.